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molecular formula C12H12BrNO2 B1282177 6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 62618-72-8

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1282177
M. Wt: 282.13 g/mol
InChI Key: LJJPTQNZBAIGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04818755

Procedure details

A mixture of α-bromopropionyl chloride (50 g) in methylene chloride (350 ml) is added to a stirred mixture of 3,4-dihydrocarbostyril (21.8 g) and aluminum chloride (44.8 g). The reaction mixture is stirred under reflux for four hours, poured into an ice water mixture, stirred for 30 minutes and the solid filtered, washed with water, dried, and recrystallized from isopropanol affording the desired product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
44.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH3:6])[C:3](Cl)=[O:4].[NH:7]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10][C:8]1=[O:9].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[Br:1][CH:2]([CH3:6])[C:3]([C:14]1[CH:13]=[C:12]2[C:17](=[CH:16][CH:15]=1)[NH:7][C:8](=[O:9])[CH2:10][CH2:11]2)=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC(C(=O)Cl)C
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
21.8 g
Type
reactant
Smiles
N1C(=O)CCC2=CC=CC=C12
Name
Quantity
44.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for four hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol affording the desired product

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)C=1C=C2CCC(NC2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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